GNE-3511 is classified as a selective inhibitor of dual leucine zipper kinase. This kinase plays a crucial role in neuronal signaling pathways, particularly those involved in axonal regeneration and response to injury. The compound is derived from a series of chemical modifications aimed at enhancing its pharmacological properties, including brain penetration and selectivity for its target kinase .
The synthesis of GNE-3511 involves several key steps that optimize its pharmacological profile. The original synthesis was described by Patel et al., where the compound was formulated in a solution containing 0.5% w/v USP Grade Methyl cellulose as a vehicle for administration . The synthetic route typically includes:
Detailed synthetic protocols often involve specific reagents and conditions, which are critical for achieving the desired yield and purity of GNE-3511.
The molecular structure of GNE-3511 can be represented by its chemical formula, which includes various functional groups that contribute to its activity as a dual leucine zipper kinase inhibitor. While the exact structural representation is not provided in the search results, typical small molecule inhibitors of this class exhibit features such as:
Molecular modeling studies can provide insights into the binding interactions between GNE-3511 and dual leucine zipper kinase, highlighting key residues involved in the binding process.
GNE-3511 undergoes various chemical reactions when interacting with biological systems. Its primary reaction mechanism involves the inhibition of dual leucine zipper kinase activity, which is crucial for signal transduction pathways related to neuronal survival and regeneration.
Key aspects include:
Experimental studies often utilize techniques such as Western blotting or quantitative PCR to assess the effects of GNE-3511 on target gene expression following kinase inhibition .
The mechanism of action of GNE-3511 primarily revolves around its ability to inhibit dual leucine zipper kinase. This inhibition leads to several downstream effects:
Studies have shown that treatment with GNE-3511 can significantly alter gene expression profiles associated with neuroprotection and regeneration .
GNE-3511 exhibits several physical properties relevant to its function:
The chemical properties include:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are commonly employed to characterize these properties during development.
GNE-3511 has potential applications in several scientific fields:
Research continues to elucidate the full therapeutic potential of GNE-3511 across these domains, highlighting its significance in advancing treatment strategies for neurological disorders .
GNE-3511 (CAS 1496581-76-0) is a synthetically derived small molecule with the systematic chemical name 2-((6-(3,3-difluoropyrrolidin-1-yl)-4-(1-(oxetan-3-yl)piperidin-4-yl)pyridin-2-yl)amino)isonicotinonitrile. Its molecular formula is C₂₃H₂₆F₂N₆O, yielding a molecular weight of 440.49 g/mol [3] [6] [7]. The compound features a 2,6-diaminopyridine core decorated with a pyridine-4-carbonitrile moiety and optimized substituents that confer both kinase affinity and blood-brain barrier (BBB) permeability [9]. Key structural elements include a 3,3-difluoropyrrolidine group and an oxetane-containing piperidine, both contributing to metabolic stability and physicochemical balance [7] [9].
Table 1: Physicochemical Properties of GNE-3511
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 440.49 g/mol | Calculated |
Hydrogen Bond Acceptors | 7 | CDK-generated |
Hydrogen Bond Donors | 1 | CDK-generated |
Rotatable Bonds | 5 | CDK-generated |
Topological Polar Surface Area | 77.31 Ų | CDK-generated |
XLogP | 3.92 | CDK-generated |
Lipinski's Rule Violations | 0 | Computational analysis |
Solubility in DMSO | 31.25 mg/mL | Experimental measurement |
Solid Form | Light yellow powder | Visual characterization |
The compound exhibits optimal drug-like properties with zero violations of Lipinski's rules, predicting favorable oral absorption [1]. Its moderate lipophilicity (XLogP 3.92) and balanced polar surface area (77.31 Ų) contribute to membrane permeability while avoiding excessive hydrophobicity [1] [7]. The solubility profile reveals sufficient dissolution in dimethyl sulfoxide (31.25 mg/mL), facilitating in vitro and in vivo studies [6]. These properties collectively enable GNE-3511 to achieve the rare combination of systemic exposure and central nervous system penetration [7] [9].
GNE-3511 demonstrates exceptional potency against dual leucine zipper kinase (DLK, MAP3K12) with a reported Ki value of 0.5 nM in biochemical assays [2] [6] [10]. This high-affinity binding is achieved through specific interactions with the DLK kinase domain, occupying the ATP-binding pocket while maintaining selectivity against broader kinome targets [9]. In cellular contexts, GNE-3511 inhibits DLK-dependent phosphorylation of c-Jun N-terminal kinase (JNK) with an IC₅₀ of 30 nM in HEK293 cells expressing human DLK [2] [6].
Table 2: Kinase Inhibition Selectivity Profile of GNE-3511
Kinase Target | Family | IC₅₀ (nM) | Selectivity Ratio vs. DLK |
---|---|---|---|
DLK (MAP3K12) | MAP3K | 0.5 (Ki) | 1 |
p-JNK | MAPK | 30 | 60 |
DRG neurons | Cellular | 107 | 214 |
MLK1 | MAP3K | 67.8 | 136 |
JNK1 | MAPK | 129 | 258 |
JNK3 | MAPK | 364 | 728 |
MLK3 | MAP3K | 602 | 1204 |
MKK4 | MAP2K | >5000 | >10,000 |
MKK7 | MAP2K | >5000 | >10,000 |
The compound exhibits >10,000-fold selectivity against the closely related MAP2K enzymes MKK4 and MKK7 (IC₅₀ >5000 nM), crucial downstream effectors in the JNK pathway [2] [6]. However, screening against 298 kinases at 100 nM concentration revealed off-target activities against JNK isoforms (JNK1 IC₅₀ = 129 nM; JNK2 IC₅₀ = 514 nM; JNK3 IC₅₀ = 364 nM) and MLK family members (MLK1 IC₅₀ = 67.8 nM; MLK2 IC₅₀ = 767 nM; MLK3 IC₅₀ = 602 nM) [2] [5]. This profile suggests that while GNE-3511 is highly potent against DLK, researchers should exercise caution when attributing cellular effects solely to DLK inhibition, particularly at concentrations exceeding 50 nM [5]. The compound's concentration-dependent neuroprotection in dorsal root ganglion (DRG) neurons (IC₅₀ = 107 nM) validates its functional activity in primary neuronal systems [6] [9].
A defining pharmacological feature of GNE-3511 is its significant blood-brain barrier permeability, a property rigorously quantified across multiple species [6] [7] [8]. Following intravenous administration (1 mg/kg) and oral dosing (5 mg/kg), GNE-3511 achieves therapeutically relevant brain concentrations with brain-to-plasma ratios (Bu/Pu) ranging from 0.24 in mice to 0.7 in rats [2] [6]. The compound's CNS bioavailability is attributed to its optimal molecular weight (<500 Da), moderate lipophilicity, and strategically positioned hydrogen bond donors/acceptors that minimize efflux transporter recognition [7] [9].
Table 3: Blood-Brain Barrier Penetration Parameters Across Species
Species | Route | Dose (mg/kg) | CLp (mL/min/kg) | Vdss (L/kg) | t₁/₂ (h) | F (%) | Bu/Pu | CSF/Pu |
---|---|---|---|---|---|---|---|---|
Mouse | IV | 1 | 56 | 2.5 | 0.6 | - | 0.24 | - |
Mouse | PO | 5 | - | - | - | 45 | - | - |
Rat | IV | 1 | 30 | 3.7 | 1.8 | - | 0.7 | 0.4 |
Rat | PO | 5 | - | - | - | 63 | - | - |
Dog | IV | 1 | 41 | 6.5 | 4 | - | 0.4 | - |
Dog | PO | 5 | - | - | - | 32 | - | - |
Cynomolgus monkey | IV | 1 | 16 | 3.1 | 2.4 | - | 0.6 | - |
Cynomolgus monkey | PO | 5 | - | - | - | 19 | - | - |
Pharmacokinetic studies demonstrate moderate plasma clearance across species (16-56 mL/min/kg) and acceptable oral bioavailability ranging from 19% in cynomolgus monkeys to 63% in rats [2] [6]. The volume of distribution (2.5-6.5 L/kg) indicates extensive tissue penetration beyond plasma compartments [6] [7]. Importantly, cerebrospinal fluid penetration studies in rats show CSF-to-plasma ratios (CSF/Pu) of 0.4, confirming free drug exposure in the CNS compartment [6]. These properties collectively enable GNE-3511 to effectively access neuronal targets in disease-relevant CNS regions, as demonstrated by its ability to reduce phosphorylated c-Jun levels in retinal and substantia nigra neurons in Parkinson's disease models [7] [10].
GNE-3511's BBB penetration profile represents a significant advancement over earlier DLK inhibitors that suffered from efflux transporter recognition. Unlike compounds susceptible to P-glycoprotein (P-gp) mediated efflux, GNE-3511 maintains brain exposure even at 6 hours post-administration in mice (Bu/Pu = 0.24) [6] [8]. This property enables functional studies of DLK inhibition in multiple CNS compartments without requiring high systemic exposures that might increase off-target kinase interactions [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7